![molecular formula C14H13BF2O4 B14153217 Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]- CAS No. 156635-91-5](/img/structure/B14153217.png)
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form stable carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, typically involves the reaction of 2,3-difluoro-4-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the boronic acid reacts with halogenated compounds to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and the use of high-purity reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide .
Common Reagents and Conditions
The Suzuki-Miyaura reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as water or ethanol). The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the final biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, can be compared with other boronic acids such as:
2-Methoxyphenylboronic acid: Similar in structure but lacks the difluoro groups, which can affect its reactivity and selectivity in reactions.
4-Methoxyphenylboronic acid: Another similar compound, but with different substitution patterns that can influence its chemical properties and applications.
3-Methoxyphenylboronic acid: Shares the methoxy group but differs in the position of substitution, impacting its behavior in synthetic reactions.
The unique combination of the difluoro and methoxy groups in boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, provides distinct reactivity and selectivity advantages in various chemical processes .
Propriétés
Numéro CAS |
156635-91-5 |
|---|---|
Formule moléculaire |
C14H13BF2O4 |
Poids moléculaire |
294.06 g/mol |
Nom IUPAC |
[2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BF2O4/c1-20-10-4-2-9(3-5-10)8-21-12-7-6-11(15(18)19)13(16)14(12)17/h2-7,18-19H,8H2,1H3 |
Clé InChI |
NXNRXOFCLZRVMJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)OCC2=CC=C(C=C2)OC)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


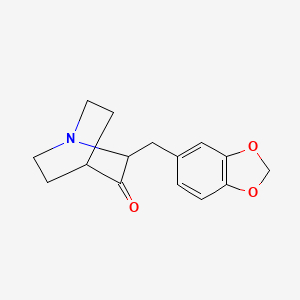
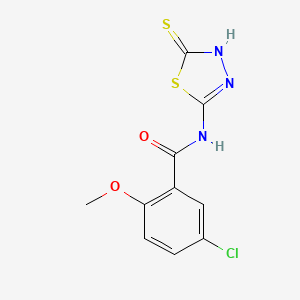
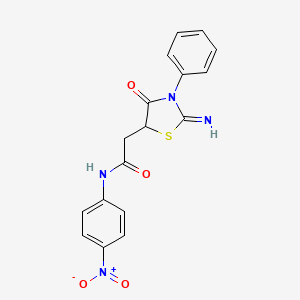
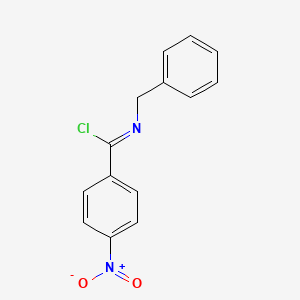
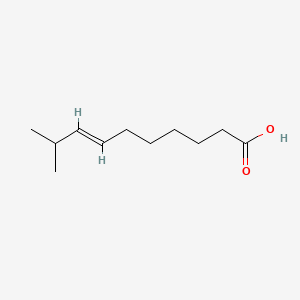
![1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14153166.png)
![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)
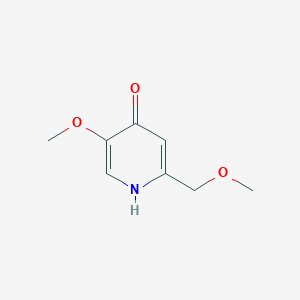

![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)

![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)
